molecular formula C18H23FN2O2 B12487566 2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol

2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol

Cat. No.: B12487566
M. Wt: 318.4 g/mol
InChI Key: DCSWKYXOFTXRJG-UHFFFAOYSA-N
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Description

2-({2-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}AMINO)ETHANOL is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}AMINO)ETHANOL typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with 2-methoxybenzylamine to form an intermediate, which is then reacted with 2-aminoethanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}AMINO)ETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-({2-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}AMINO)ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-({2-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}AMINO)ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}AMINO)ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethylamino]ethanol

InChI

InChI=1S/C18H23FN2O2/c19-17-7-5-15(6-8-17)14-23-18-4-2-1-3-16(18)13-21-10-9-20-11-12-22/h1-8,20-22H,9-14H2

InChI Key

DCSWKYXOFTXRJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCCO)OCC2=CC=C(C=C2)F

Origin of Product

United States

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